5-Methylthiophene-3-carboxylic acid

Medicinal Chemistry Process Chemistry Solid Form Screening

5-Methylthiophene-3-carboxylic acid (CAS 19156-50-4) is the definitive 3‑carboxylic acid regioisomer, essential for preparing authentic 4‑sulfamoyl‑5‑methylthiophene‑3‑carboxylic acid metabolite standards required for thiencarbazone‑methyl environmental fate studies. Its 1.5‑fold higher aqueous solubility (~1.33 mg/mL) and 0.5‑unit‑lower pKa (4.30) versus the 2‑carboxylic acid isomer improve formulation behavior and oral absorption, while the balanced LogP of 1.96 supports CNS drug discovery programs. A distinct melting point (131–132 °C) enables rapid, low‑cost identity verification, ensuring procurement of the correct isomer and safeguarding regulatory data integrity.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 19156-50-4
Cat. No. B102785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylthiophene-3-carboxylic acid
CAS19156-50-4
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CS1)C(=O)O
InChIInChI=1S/C6H6O2S/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8)
InChIKeyVFORWJLUXKGLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylthiophene-3-carboxylic acid (CAS 19156-50-4) | Thiophene Heterocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical Research


5-Methylthiophene-3-carboxylic acid (CAS 19156-50-4) is a thiophene-3-carboxylic acid derivative bearing a methyl substituent at the 5-position of the heteroaromatic ring, with the molecular formula C₆H₆O₂S and a molecular weight of 142.18 g/mol . This compound is a white to beige crystalline solid with a melting point reported between 131–132 °C and a predicted boiling point of 274.7 °C . It is soluble in common organic solvents such as methanol, dimethylformamide, and chloroform . The carboxylic acid group at the 3-position provides a reactive handle for amide bond formation, esterification, and other derivatization strategies, making this compound a versatile heterocyclic building block in medicinal chemistry, agrochemical discovery, and materials science .

Why 5-Methylthiophene-3-carboxylic acid Cannot Be Replaced by Other Methylthiophene Carboxylic Acid Isomers in Research and Development


Substituting 5-methylthiophene-3-carboxylic acid with a positional isomer—such as 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2) [1], 4-methylthiophene-2-carboxylic acid (CAS 14282-78-1) [2], or 2-methylthiophene-3-carboxylic acid (CAS 1918-77-0) —fundamentally alters the spatial orientation of the carboxylic acid handle relative to the methyl group and the sulfur heteroatom. This change directly impacts hydrogen‑bonding patterns, steric accessibility for coupling reactions, and electronic distribution across the thiophene ring, which in turn influences both chemical reactivity and biological target engagement [3]. In drug discovery and agrochemical development, even minor positional shifts can lead to complete loss of activity against a given target or drastically different pharmacokinetic properties. Consequently, generic substitution with a regioisomer is not chemically or pharmacologically equivalent and may compromise experimental reproducibility and lead optimization outcomes.

Quantitative Differentiation of 5-Methylthiophene-3-carboxylic acid from Closest Analogs: Key Physicochemical and Reactivity Metrics


Melting Point Differentiation: 5-Methylthiophene-3-carboxylic acid vs. 5-Methylthiophene-2-carboxylic acid

5-Methylthiophene-3-carboxylic acid exhibits a melting point of 131–132 °C , while its 2-carboxylic acid regioisomer, 5-methylthiophene-2-carboxylic acid (CAS 1918-79-2), displays a melting point of 135–138 °C . This ~4–7 °C difference in melting behavior, although modest, is analytically significant and reflects the distinct crystal packing forces arising from the altered position of the carboxylic acid group on the thiophene ring .

Medicinal Chemistry Process Chemistry Solid Form Screening

Hydrophobicity (LogP) Comparison: 5-Methylthiophene-3-carboxylic acid vs. Unsubstituted Thiophene-3-carboxylic acid

The calculated partition coefficient (LogP) for 5-methylthiophene-3-carboxylic acid is 1.96 (ACD/LogP) , which is substantially higher than that of the unsubstituted parent compound, thiophene-3-carboxylic acid (CAS 88-13-1), which has a reported LogP of 1.10 [1]. The presence of the methyl group increases lipophilicity by approximately 0.86 LogP units, corresponding to a roughly 7‑fold increase in octanol–water partition coefficient [2].

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Aqueous Solubility Contrast: 5-Methylthiophene-3-carboxylic acid vs. 5-Methylthiophene-2-carboxylic acid

Predicted aqueous solubility (LogS) values indicate a notable difference between regioisomers: 5-methylthiophene-3-carboxylic acid has an ESOL LogS of –2.03 (approximately 1.33 mg/mL) , whereas 5-methylthiophene-2-carboxylic acid exhibits an ESOL LogS of –2.20 (approximately 0.89 mg/mL) . The 3‑carboxylic acid isomer is approximately 1.5‑fold more soluble in water than its 2‑carboxylic acid counterpart [1].

Formulation Science Analytical Chemistry Bioavailability

Acidity (pKa) Differentiation: 5-Methylthiophene-3-carboxylic acid vs. 5-Methylthiophene-2-carboxylic acid

The predicted acid dissociation constant (pKa) for 5-methylthiophene-3-carboxylic acid is 4.30 ± 0.10 , whereas 5-methylthiophene-2-carboxylic acid has a predicted pKa of 3.83 ± 0.10 . The 3‑carboxylic acid isomer is approximately 0.5 pKa units less acidic, meaning it remains predominantly unionized at physiological pH (7.4) to a slightly greater extent than its 2‑carboxylic acid analog [1].

Medicinal Chemistry Ionization State Salt Formation

Synthetic Utility: 5-Methylthiophene-3-carboxylic acid as a Precursor to Agrochemical Herbicide Metabolites

5-Methylthiophene-3-carboxylic acid has been identified as a key metabolite of the commercial herbicide thiencarbazone-methyl, with its carboxylic acid group serving as the anchor point for further sulfonylurea derivatization [1]. Unlike other methylthiophene carboxylic acid isomers, which are not documented as primary metabolites of this important agrochemical class [2], the 3‑carboxylic acid substitution pattern is structurally required to generate the 4‑[(3‑methoxy‑4‑methyl‑5‑oxo‑4,5‑dihydro‑1H‑1,2,4‑triazole‑1‑carbonyl)sulfamoyl]‑5‑methylthiophene‑3‑carboxylic acid metabolite .

Agrochemical Metabolism Studies Environmental Fate

Chromatographic Behavior: Distinct HPLC Retention Time for 5-Methylthiophene-3-carboxylic acid

Under reversed‑phase HPLC conditions (C18 column, 270 nm detection), 5‑methylthiophene‑3‑carboxylic acid elutes as a distinct chromatographic peak, enabling its unambiguous separation from closely related thiophene analogs in complex mixtures [1]. While the exact retention time depends on the specific mobile phase gradient, published chromatograms demonstrate baseline resolution between this isomer and other methylthiophene carboxylic acid derivatives [2].

Analytical Chemistry Quality Control Metabolite Identification

Validated Application Scenarios for 5-Methylthiophene-3-carboxylic acid in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization of Thiophene-Containing Drug Candidates

Researchers optimizing thiophene-based drug candidates require precise control over regioisomeric substitution to achieve target engagement and favorable ADME properties. 5-Methylthiophene-3-carboxylic acid offers a 1.5‑fold higher aqueous solubility (~1.33 mg/mL) and a 0.5 pKa unit lower acidity (pKa 4.30) compared to the 2‑carboxylic acid isomer [1]. These physicochemical advantages can translate to improved formulation behavior and oral absorption. Its LogP of 1.96 also provides a balanced lipophilicity profile suitable for CNS drug discovery programs .

Agrochemical Metabolism Studies: Synthesis of Authentic Herbicide Metabolite Standards

Environmental fate and regulatory metabolism studies of thiencarbazone-methyl require the synthesis of authentic metabolite standards. 5-Methylthiophene-3-carboxylic acid is the essential starting material for preparing the 4‑sulfamoyl‑5‑methylthiophene‑3‑carboxylic acid metabolite core [2]. Substituting any other methylthiophene carboxylic acid isomer will produce an incorrect standard, jeopardizing method validation and regulatory submission data integrity. Procurement of this specific CAS 19156-50-4 isomer ensures the authenticity of the analytical standard .

Analytical Chemistry and Quality Control: Identity Confirmation via Melting Point and HPLC

Incoming quality control of 5-methylthiophene-3-carboxylic acid can be efficiently performed using melting point determination (expected 131–132 °C) and reversed‑phase HPLC analysis . The distinct melting point of this isomer, approximately 4–7 °C lower than its 2‑carboxylic acid regioisomer, provides a rapid, low‑cost identity check . HPLC analysis with UV detection at 270 nm further confirms purity and identity, with the compound eluting as a well‑resolved peak distinct from other thiophene derivatives [3].

Process Chemistry Development: Derivatization to Amides and Esters

The carboxylic acid functionality at the 3‑position of the thiophene ring is ideally positioned for standard amide coupling reactions (e.g., HATU, EDC/HOBt) and esterification procedures . This enables the rapid generation of diverse compound libraries for structure–activity relationship (SAR) studies. The methyl group at the 5‑position provides a hydrophobic handle that can be exploited for additional synthetic transformations or used to modulate the electronic properties of the thiophene core without introducing steric hindrance adjacent to the reactive carboxylic acid group [4].

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